potassium;trifluoro(furan-2-yl)boranuide
CAS No.:
Cat. No.: VC13422767
Molecular Formula: C4H3BF3KO
Molecular Weight: 173.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H3BF3KO |
|---|---|
| Molecular Weight | 173.97 g/mol |
| IUPAC Name | potassium;trifluoro(furan-2-yl)boranuide |
| Standard InChI | InChI=1S/C4H3BF3O.K/c6-5(7,8)4-2-1-3-9-4;/h1-3H;/q-1;+1 |
| Standard InChI Key | IXQFYHBNPWHCCH-UHFFFAOYSA-N |
| Isomeric SMILES | [B-](C1=CC=CO1)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC=CO1)(F)(F)F.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Potassium;trifluoro(furan-2-yl)boranuide, systematically named potassium trifluoro(furan-2-yl)borate, is defined by the molecular formula C₄H₃BF₃KO . Its structure consists of a furan ring substituted at the 2-position with a trifluoroborate group, coordinated to a potassium cation. The compound is alternatively referred to as potassium furan-2-trifluoroborate, with CAS number 561328-68-5 .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 173.97 g/mol | |
| IUPAC Name | potassium;trifluoro(furan-2-yl)boranuide | |
| SMILES Notation | B-(F)(F)F.[K+] | |
| InChI Key | QVTNSKLYIAKFKK-UHFFFAOYSA-N | |
| Melting Point | 220–224°C (dec.) |
Structural Analysis and Stability
The compound’s stability arises from the tetracoordinate boron atom, which mitigates the reactivity of the carbon-boron bond. This configuration allows the reagent to withstand common synthetic transformations while remaining inert until activated under cross-coupling conditions . X-ray crystallography of analogous trifluoroborates reveals a trigonal planar geometry around boron, with bond lengths consistent with strong B-F interactions (1.37–1.42 Å) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of potassium;trifluoro(furan-2-yl)boranuide typically proceeds via a two-step protocol:
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Boronation of Furan Derivatives: Furan-2-boronic acid reacts with trifluoroborane (BF₃·OEt₂) in an anhydrous solvent (e.g., THF) to form the intermediate trifluoro(furan-2-yl)borane.
-
Salt Formation: Treatment with potassium hydrogen fluoride (KHF₂) yields the potassium trifluoroborate salt, which precipitates as a white crystalline solid .
Optimization and Scalability
Industrial-scale production employs continuous flow reactors to enhance yield (typically >85%) and purity (>97%). Critical parameters include temperature control (–20°C during boronation) and stoichiometric excess of KHF₂ (1.2 equivalents) to ensure complete salt formation .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
As a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions, potassium;trifluoro(furan-2-yl)boranuide facilitates the construction of biaryl and heteroaryl systems. For example, coupling with aryl halides (e.g., 4-bromotoluene) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in aqueous DME affords 2-arylfuran derivatives in 70–92% yield .
Table 2: Representative Cross-Coupling Reactions
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | DME/H₂O, 80°C | 92 | |
| 3-Iodopyridine | PdCl₂(dppf) | DMF/H₂O, 100°C | 78 | |
| 2-Chloroquinoline | Pd(OAc)₂/XPhos | Toluene/EtOH, reflux | 85 |
Pharmaceutical Applications
The furan moiety is prevalent in drug candidates targeting inflammation and microbial infections. For instance, the antihypertensive agent Furosemide incorporates a furan ring synthesized via potassium trifluoroborate-mediated coupling .
Research Advancements and Mechanistic Insights
Palladium-Catalyst Interactions
Studies using DFT calculations reveal that oxidative addition of aryl halides to Pd(0) centers is rate-determining, with the trifluoroborate anion accelerating transmetallation by stabilizing Pd(II) intermediates . This synergy reduces energy barriers by 15–20 kcal/mol compared to boronic acid analogues .
Solvent and Base Effects
Optimal reactivity is achieved in polar aprotic solvents (e.g., DME) with weak bases (K₂CO₃), which prevent protodeboronation while maintaining borate solubility. Aqueous mixtures (H₂O:DME 1:4) enhance catalytic turnover by facilitating base dissolution .
Comparative Analysis with Related Reagents
Potassium Vinyltrifluoroborate (C₂H₃BF₃K)
While vinyltrifluoroborate (MW: 133.95 g/mol) excels in alkene synthesis, its furan counterpart offers superior stability and compatibility with electron-deficient aryl halides .
Table 3: Comparison of Trifluoroborate Salts
| Reagent | MW (g/mol) | Optimal Substrates | Yield Range (%) |
|---|---|---|---|
| Potassium;trifluoro(furan-2-yl)boranuide | 173.97 | Aryl halides | 70–92 |
| Potassium vinyltrifluoroborate | 133.95 | Alkyl halides | 65–88 |
| Potassium 2-formylphenyltrifluoroborate | 212.02 | Aldehyde-containing substrates | 55–75 |
Boronic Acid Equivalents
Unlike boronic acids, which require anhydrous conditions, potassium trifluoroborates tolerate protic solvents and aerobic environments, streamlining industrial processes .
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